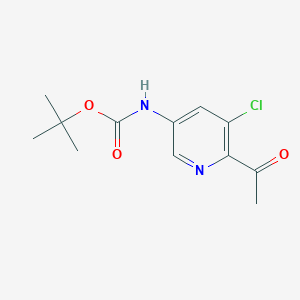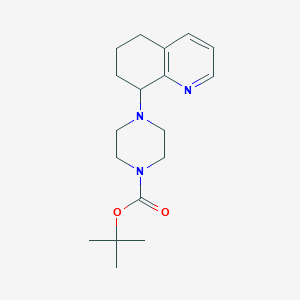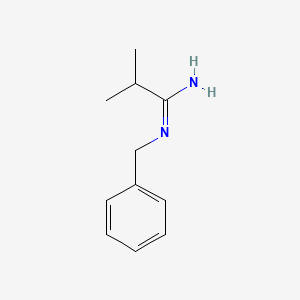![molecular formula C22H44N4OS B13896125 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide is a complex organic compound with a molecular formula of C22H44N4OS and a molecular weight of 412.68 g/mol This compound is known for its unique structural features, which include a cyclohexyl ring, a dipropylamino group, and a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexyl intermediate: The initial step involves the preparation of the cyclohexyl intermediate by reacting cyclohexanone with dipropylamine under acidic conditions to form 2-(dipropylamino)cyclohexanone.
Introduction of the carbamothioyl group: The next step involves the reaction of the cyclohexyl intermediate with thiourea to introduce the carbamothioyl group, forming 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino].
Formation of the final product: The final step involves the reaction of the intermediate with 3,3-dimethyl-N-propan-2-ylbutanamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbamothioyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide
- **(S)-2-[3-[(1R,2R)-2-(dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide
Uniqueness
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring, dipropylamino group, and carbamothioylamino linkage sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C22H44N4OS |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C22H44N4OS/c1-8-14-26(15-9-2)18-13-11-10-12-17(18)24-21(28)25-19(22(5,6)7)20(27)23-16(3)4/h16-19H,8-15H2,1-7H3,(H,23,27)(H2,24,25,28) |
Clave InChI |
XULQYZJFCNMXTM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1CCCCC1NC(=S)NC(C(=O)NC(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)



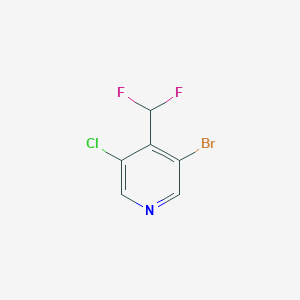
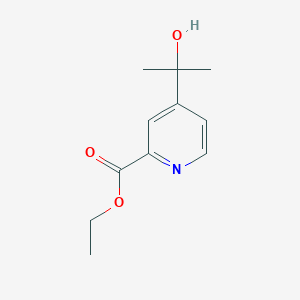
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
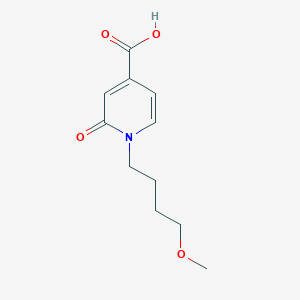
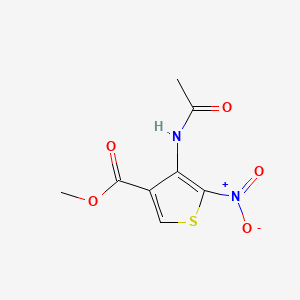
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
